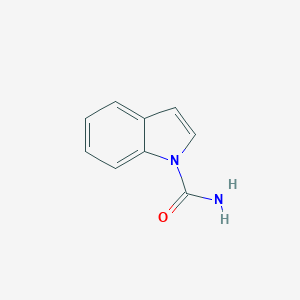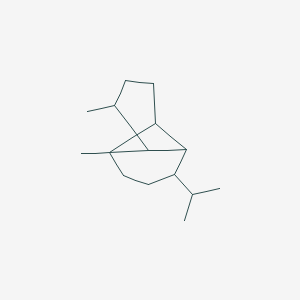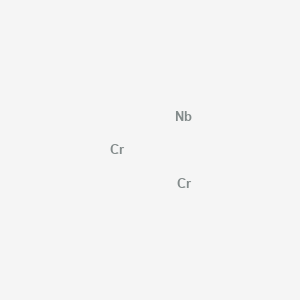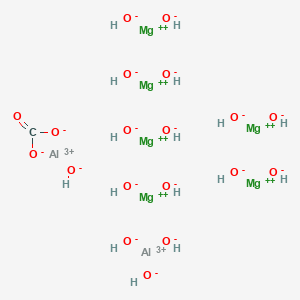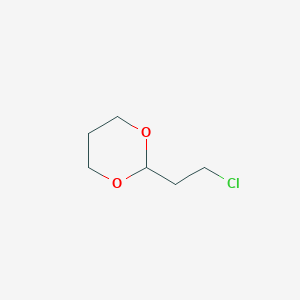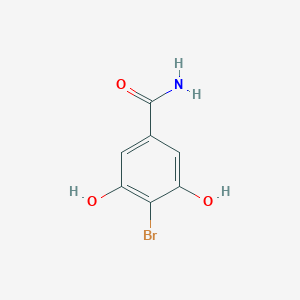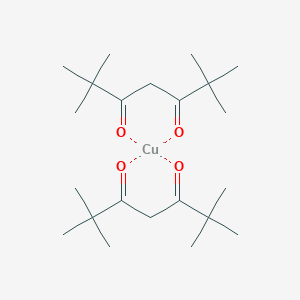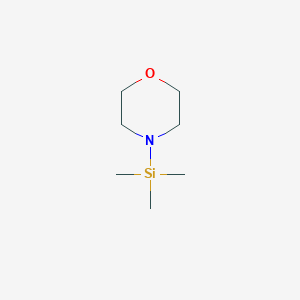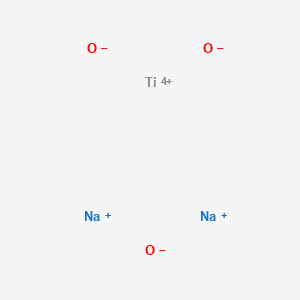
Sodium titanium oxide (Na2TiO3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium titanium oxide (Na2TiO3) is a compound that has gained significant attention in the scientific community due to its unique properties. This compound is a white crystalline powder that is soluble in water and has a melting point of 1300°C. Sodium titanium oxide has various applications in the field of material science, environmental science, and biomedicine.
Wirkmechanismus
The mechanism of action of sodium titanium oxide is not fully understood. However, it is believed that the compound interacts with biological molecules, such as proteins and nucleic acids, through electrostatic interactions and hydrogen bonding. This interaction can lead to changes in the structure and function of these molecules, which can have various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
Sodium titanium oxide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce cell death in cancer cells by disrupting the mitochondrial membrane potential and activating apoptosis pathways. Sodium titanium oxide has also been shown to have antibacterial and antifungal properties, which make it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using sodium titanium oxide in lab experiments is its low toxicity. The compound has been shown to be biocompatible and has low cytotoxicity, which makes it suitable for use in biomedical applications. However, one of the limitations of using sodium titanium oxide is its limited solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are various future directions for the study of sodium titanium oxide. One potential direction is the development of new synthesis methods that can improve the purity and yield of the compound. Another direction is the study of the compound's interaction with biological molecules to better understand its mechanism of action. In addition, there is a need for further studies to investigate the potential use of sodium titanium oxide in biomedical applications, such as drug delivery systems and tissue engineering.
Conclusion
Sodium titanium oxide is a compound that has various applications in scientific research. It can be synthesized through various methods and has been studied for its unique properties in material science, environmental science, and biomedicine. The compound's mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. Sodium titanium oxide has advantages and limitations for use in lab experiments, and there are various future directions for its study.
Synthesemethoden
Sodium titanium oxide can be synthesized through various methods, including solid-state reactions, hydrothermal synthesis, and sol-gel methods. The solid-state reaction involves the reaction of titanium dioxide and sodium carbonate in a high-temperature furnace. The hydrothermal synthesis method involves the reaction of titanium dioxide and sodium hydroxide in a high-pressure vessel at elevated temperatures. The sol-gel method involves the hydrolysis of titanium alkoxides in the presence of sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
Sodium titanium oxide has various applications in scientific research. It is widely used in the field of material science for the production of ceramics, glasses, and pigments. In addition, it has been used in environmental science for the removal of heavy metals from contaminated water. Sodium titanium oxide has also been studied for its biocompatibility and potential use in biomedical applications, such as drug delivery systems and tissue engineering.
Eigenschaften
CAS-Nummer |
12034-34-3 |
|---|---|
Produktname |
Sodium titanium oxide (Na2TiO3) |
Molekularformel |
Na2O3Ti |
Molekulargewicht |
141.84 g/mol |
IUPAC-Name |
disodium;oxygen(2-);titanium(4+) |
InChI |
InChI=1S/2Na.3O.Ti/q2*+1;3*-2;+4 |
InChI-Schlüssel |
LJUBBLNHYXJKSN-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Na+].[Na+].[Ti+4] |
Kanonische SMILES |
[O-2].[O-2].[O-2].[Na+].[Na+].[Ti+4] |
Andere CAS-Nummern |
12034-36-5 12384-38-2 12034-34-3 |
Piktogramme |
Corrosive; Irritant |
Synonyme |
Na2TiO3 sodium titanate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




